molecular formula C8H9BrS B1445443 1-(Bromomethyl)-3-(methylsulfanyl)benzene CAS No. 90532-01-7

1-(Bromomethyl)-3-(methylsulfanyl)benzene

Cat. No.: B1445443
CAS No.: 90532-01-7
M. Wt: 217.13 g/mol
InChI Key: KXQGNTFIGUJDAS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group at the first position and a methylthio group at the third position

Scientific Research Applications

1-(Bromomethyl)-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Benzene, 1-(bromomethyl)-3-(methylthio)-, like other benzene derivatives, primarily targets the hematopoietic system, which is responsible for the production of blood cells . This system plays a crucial role in maintaining the body’s immune response and oxygen transport.

Mode of Action

It is known that benzene and its derivatives can cause cellular damage by forming reactive metabolites that bind to cellular macromolecules, leading to cellular dysfunction .

Biochemical Pathways

Benzene and its derivatives are known to interfere with the normal functioning of the hematopoietic system, potentially leading to disorders such as leukemia .

Pharmacokinetics

Benzene is known to be highly volatile and is primarily absorbed through inhalation . Its distribution, metabolism, and excretion in the body would be expected to follow similar patterns.

Result of Action

Exposure to Benzene, 1-(bromomethyl)-3-(methylthio)- can lead to a range of acute and long-term adverse health effects. These include hematological effects such as anemia and leukopenia, and an increased risk of developing blood cancers such as leukemia .

Action Environment

The action of Benzene, 1-(bromomethyl)-3-(methylthio)- can be influenced by various environmental factors. For instance, its volatility means that it can easily become airborne, increasing the risk of inhalation exposure. Furthermore, its presence in various consumer and industrial products can lead to widespread environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-(methylsulfanyl)benzene typically involves the bromination of a methylthio-substituted benzene derivative. One common method is the bromination of 3-(methylthio)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products include benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 3-(methylthio)toluene.

Properties

IUPAC Name

1-(bromomethyl)-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQGNTFIGUJDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.50 g (8.92 mmol) 3-(methylthio)benzoic acid (Aldrich) in 20 mL of dry dichloromethane is cooled to 0° C. and 1.86 mL (19.6 mmol) borane-methylsulfide complex (Aldrich) is added. The solution is allowed to reach room temperature and stirred overnight, then hydrochloric acid (4 M, 50 mL) is added and the resulting mixture is stirred for additional 2 h. The reaction mixture is extracted with ethyl acetate (50 mL, 3 times) and the collected organic phases are washed with 10% NaHCO3 solution and brine and volatiles evaporated under vacuum to yield 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca. 75%), which is directly used in the next step. Step B: A solution of 3-methylsulfanyl-phenyl)-methanol (1.20 g, content ca 75%) in dichloromethane (25 mL) and phosphorus tribromide (1 M in dichloromethane, 6.42 mL) is stirred for 3 h at room temperature. The reaction mixture is washed with NaHCO3 solution (10%, 10 mL, 2 times) and the remaining organic phase is dried (MgSO4) and volatiles are evaporated under reduced pressure to yield the title compound (1.35 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6.42 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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